4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-phthalazinone
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Overview
Description
4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-phthalazinone is a complex organic compound with significant potential in various scientific fields. This compound features a phthalazinone core, a piperidine ring, and a chlorophenyl group, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-phthalazinone typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the phthalazinone intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and a suitable acylating agent.
Final Hydroxylation: The final step involves the hydroxylation of the piperidine ring, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-phthalazinone exhibits potential as a pharmacophore in drug design. Its structural features enable interactions with biological targets, leading to potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-phthalazinone
- **4-{[4-(4-bromophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-phthalazinone
- **4-{[4-(4-fluorophenyl)-4-hydroxypiperidino]carbonyl}-2-methyl-1(2H)-phthalazinone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential interactions with biological targets, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C21H20ClN3O3 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C21H20ClN3O3/c1-24-19(26)17-5-3-2-4-16(17)18(23-24)20(27)25-12-10-21(28,11-13-25)14-6-8-15(22)9-7-14/h2-9,28H,10-13H2,1H3 |
InChI Key |
ZQLLTNHVEAHCTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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